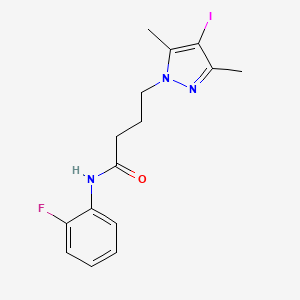
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide, also known as FLAVOPIRIDOL, is a synthetic small-molecule drug that has shown promising results in cancer treatment. It is a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. FLAVOPIRIDOL has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a potent inhibitor of CDKs, which are critical regulators of cell cycle progression. CDKs play a crucial role in the transition of cells from one phase of the cell cycle to another. Inhibition of CDKs by N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide leads to cell cycle arrest and apoptosis, which are the mechanisms by which it exerts its anticancer effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to have a broad spectrum of activity against various types of cancer cells, including those that are resistant to conventional chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide in lab experiments are its potency and broad spectrum of activity against various types of cancer cells. N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been extensively studied, and its mechanism of action is well understood. However, the limitations of using N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide in lab experiments are its toxicity and potential side effects. N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a potent inhibitor of CDKs, which are essential for normal cell cycle progression. Therefore, it can also affect normal cells, leading to potential toxicity.
Orientations Futures
For N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide research include the identification of biomarkers that can predict response to treatment. N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has shown promising results in preclinical studies, but its efficacy in clinical trials has been limited. Therefore, identifying biomarkers that can predict response to treatment can help to select patients who are likely to benefit from N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide treatment. Additionally, the development of novel N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide analogs with improved efficacy and reduced toxicity is also an area of future research.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been studied for its potential use in combination with other anticancer agents to enhance their efficacy.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FIN3O/c1-10-15(17)11(2)20(19-10)9-5-8-14(21)18-13-7-4-3-6-12(13)16/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQFFQJONJCLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2F)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-adamantyl)-4-{[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}piperazine](/img/structure/B4331027.png)
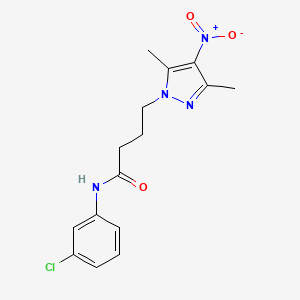
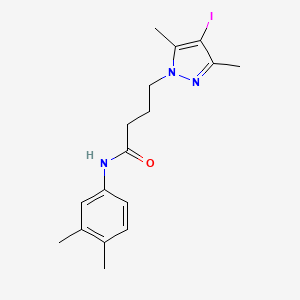


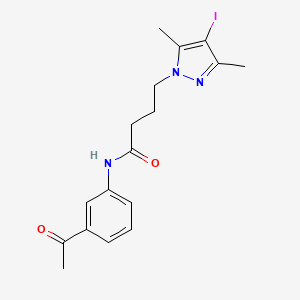
![1-[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B4331058.png)
![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331065.png)
![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331071.png)
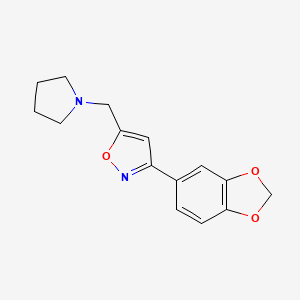
![4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholine](/img/structure/B4331084.png)
![2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331114.png)
![2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331120.png)
![ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4331136.png)